Methyl 4-chloro-3-(2-methoxy-2-oxoethyl)benzoate
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Overview
Description
Methyl 4-chloro-3-(2-methoxy-2-oxoethyl)benzoate is an organic compound with the molecular formula C11H11ClO4. It is a derivative of benzoic acid and is characterized by the presence of a chloro group, a methoxy group, and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-(2-methoxy-2-oxoethyl)benzoate typically involves the esterification of 4-chloro-3-(2-methoxy-2-oxoethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-(2-methoxy-2-oxoethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of 4-amino-3-(2-methoxy-2-oxoethyl)benzoate or 4-thio-3-(2-methoxy-2-oxoethyl)benzoate.
Hydrolysis: Formation of 4-chloro-3-(2-methoxy-2-oxoethyl)benzoic acid.
Reduction: Formation of 4-chloro-3-(2-methoxy-2-hydroxyethyl)benzoate.
Scientific Research Applications
Methyl 4-chloro-3-(2-methoxy-2-oxoethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-(2-methoxy-2-oxoethyl)benzoate involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-3-(2-hydroxy-2-oxoethyl)benzoate
- Methyl 4-chloro-3-(2-methoxy-2-hydroxyethyl)benzoate
- Methyl 4-chloro-3-(2-methoxy-2-oxoethyl)phenylacetate
Uniqueness
Methyl 4-chloro-3-(2-methoxy-2-oxoethyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloro and a methoxy group on the benzoate backbone allows for a wide range of chemical modifications and applications.
Properties
CAS No. |
903899-45-6 |
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Molecular Formula |
C11H11ClO4 |
Molecular Weight |
242.65 g/mol |
IUPAC Name |
methyl 4-chloro-3-(2-methoxy-2-oxoethyl)benzoate |
InChI |
InChI=1S/C11H11ClO4/c1-15-10(13)6-8-5-7(11(14)16-2)3-4-9(8)12/h3-5H,6H2,1-2H3 |
InChI Key |
IKMSKYNQGBDRJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)C(=O)OC)Cl |
Origin of Product |
United States |
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